2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
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Overview
Description
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic compound It contains multiple functional groups, including oxadiazole, chlorophenyl, fluorophenyl, and thienopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactionsThe final step involves the formation of the thienopyrimidine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole: Shares structural similarities but differs in the presence of the oxirane and triazole rings.
Quinoline derivatives: Contain nitrogen in their structure and exhibit similar biological activities.
Uniqueness
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of oxadiazole, chlorophenyl, fluorophenyl, and thienopyrimidine rings. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H12ClFN4O3S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2 |
InChI Key |
HOKXWLVHODMJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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